Fmoc-Glu-ODmab vs. Fmoc-Glu-OAll: Orthogonal Compatibility with tBu Protecting Groups
The ODmab ester is fully orthogonal to tBu-based protecting groups, enabling selective on-resin γ-carboxyl deprotection without disturbing other side-chain protections . In contrast, Fmoc-Glu-OAll cannot achieve orthogonal selectivity in Fmoc/tBu SPPS; allyl ester cleavage requires Pd(0) catalysis, a non-orthogonal condition that introduces metal residues and potential side-reactions with sensitive peptide modifications .
| Evidence Dimension | Orthogonality to tBu protecting groups |
|---|---|
| Target Compound Data | tBu groups remain fully intact; 2% hydrazine in DMF cleaves only Dmab ester |
| Comparator Or Baseline | Fmoc-Glu-OAll: tBu groups are preserved under Pd(0) cleavage conditions, but Pd(0) catalysis introduces metal contamination and is incompatible with Cys/Trp/Met-containing peptides |
| Quantified Difference | Chemical orthogonality vs. non-orthogonal metal-catalyzed deprotection |
| Conditions | On-resin Fmoc SPPS, standard tBu side-chain protecting groups present |
Why This Matters
Selective on-resin carboxyl activation without side-group scrambling is essential for high-purity cyclic peptide synthesis and side-chain lactam bridge formation in multi-step automated SPPS workflows.
